5-chloro-1-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
5-chloro-1-ethyl-1H-indole-2-carboxylic acid: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom at the 5-position and an ethyl group at the 1-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole.
Ethylation: The 1-position of the indole ring is ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Carboxylation: The 2-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 5-chloro-3-formyl-1H-indole-2-carboxylic acid
- 5,7-dichloro-1H-indole-2-carboxylic acid
Comparison:
- 5-chloro-1-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of an ethyl group at the 1-position, which can influence its biological activity and chemical reactivity.
- 5-chloro-1H-indole-2-carboxylic acid lacks the ethyl group, which may result in different pharmacokinetic properties.
- 5-chloro-3-formyl-1H-indole-2-carboxylic acid has a formyl group at the 3-position, which can alter its reactivity and potential applications.
- 5,7-dichloro-1H-indole-2-carboxylic acid contains an additional chlorine atom at the 7-position, which can enhance its antimicrobial properties.
Properties
IUPAC Name |
5-chloro-1-ethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLKSSLCURMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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